molecular formula C20H22N6O2 B12472909 N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine

N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine

Cat. No.: B12472909
M. Wt: 378.4 g/mol
InChI Key: MCYZSQALYBMAKK-UHFFFAOYSA-N
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Description

N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with two 4-methylphenylamino groups and an alanine moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]propanoic acid

InChI

InChI=1S/C20H22N6O2/c1-12-4-8-15(9-5-12)22-19-24-18(21-14(3)17(27)28)25-20(26-19)23-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3,(H,27,28)(H3,21,22,23,24,25,26)

InChI Key

MCYZSQALYBMAKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)O)NC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by the reaction of cyanuric chloride with 4-methylphenylamine under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction with alanine. This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycine
  • N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}serine
  • N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}threonine

Uniqueness

N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine is unique due to its specific substitution pattern and the presence of an alanine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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